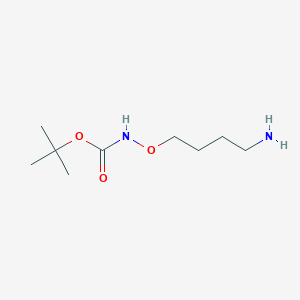
tert-butyl N-(4-aminobutoxy)carbamate
Descripción general
Descripción
Tert-Butyl N-(4-aminobutoxy)carbamate is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 . It is a clear, colorless to light yellow viscous liquid .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes tert-butyl N-(4-aminobutoxy)carbamate, can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This process produces tert-butyl carbamates in high yields at low temperatures .Molecular Structure Analysis
The molecular structure of tert-butyl N-(4-aminobutoxy)carbamate can be represented by the SMILES stringC(OC(C)(C)C)(=O)NCCCCN . The InChI representation is InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) . Chemical Reactions Analysis
Carbamate synthesis, including that of tert-butyl N-(4-aminobutoxy)carbamate, involves amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis
Tert-Butyl N-(4-aminobutoxy)carbamate has a predicted boiling point of 292.9±23.0 °C . Its density is 0.984 g/mL at 20 °C , and it has a refractive index of n20/D 1.460 . The flash point is 109 °C . It is soluble in chloroform, DMSO, and methanol . The compound is stored in a dark place, sealed in dry, at room temperature .Safety And Hazards
Tert-Butyl N-(4-aminobutoxy)carbamate is classified as a dangerous substance. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapours, and avoiding contact with skin and eyes . Protective equipment should be worn when handling this compound .
Propiedades
IUPAC Name |
tert-butyl N-(4-aminobutoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-13-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZGCGDOIRDAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630922 | |
| Record name | tert-Butyl (4-aminobutoxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-aminobutoxycarbamate | |
CAS RN |
203435-53-4 | |
| Record name | tert-Butyl (4-aminobutoxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

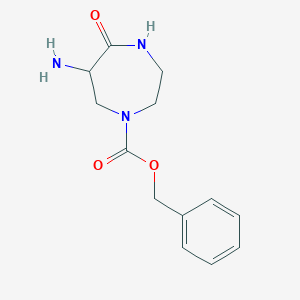
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
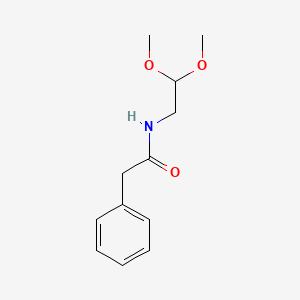
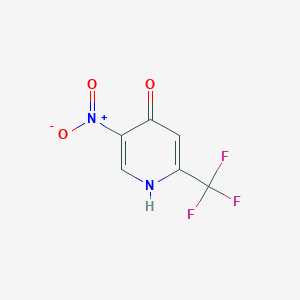
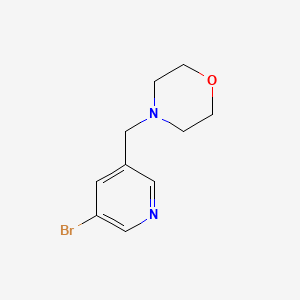
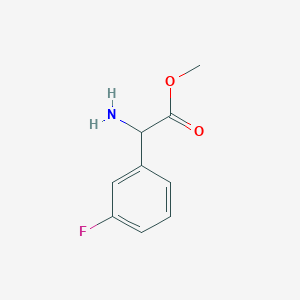
![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)
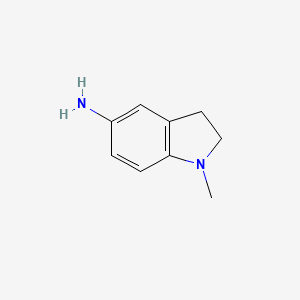
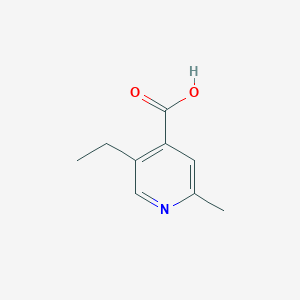
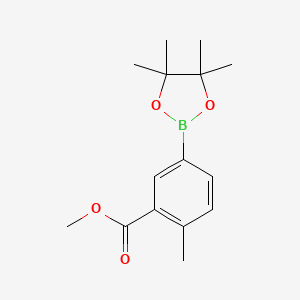
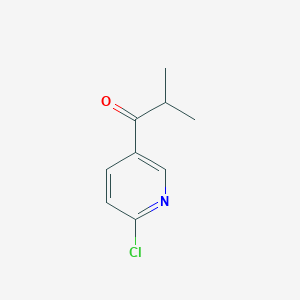
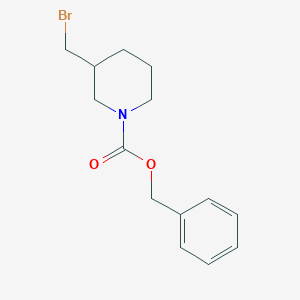
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)